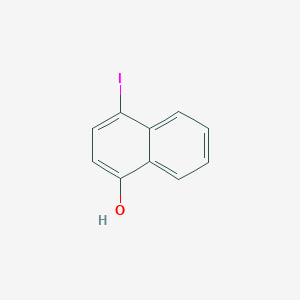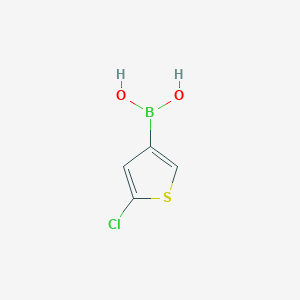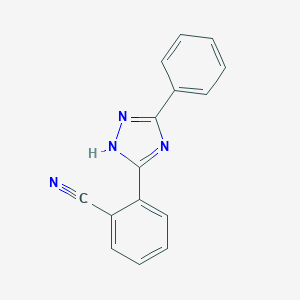
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)benzonitrile, commonly known as PTBN, is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
PTBN has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. PTBN has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
作用機序
The exact mechanism of action of PTBN is not fully understood. However, it has been proposed that PTBN exerts its biological effects by interacting with specific targets in cells, such as enzymes and receptors. PTBN has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various biological processes.
生化学的および生理学的効果
PTBN has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PTBN has also been shown to inhibit the growth of fungal and bacterial cells, making it a potential candidate for the development of new antimicrobial agents. In addition, PTBN has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
PTBN has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a wide range of biological activities, making it a versatile compound for use in various scientific fields. However, PTBN also has some limitations. It may be toxic to certain cells at high concentrations, and its effects may vary depending on the specific cell type and experimental conditions.
将来の方向性
There are several future directions for research on PTBN. One area of interest is the development of new PTBN derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential of PTBN as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to elucidate the exact mechanism of action of PTBN and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, PTBN is a versatile compound with a wide range of potential applications in various scientific fields. Its synthesis is relatively simple, and it has been shown to possess a variety of biological activities, including anticancer, antifungal, and antibacterial properties. However, further studies are needed to fully understand the mechanism of action of PTBN and its potential applications in the treatment of various diseases.
合成法
PTBN can be synthesized using a variety of methods, including the reaction of 3-phenyl-1H-1,2,4-triazole-5-carbaldehyde with benzonitrile in the presence of a catalyst. Another method involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-carboxylic acid with thionyl chloride, followed by reaction with benzonitrile. The synthesis of PTBN is relatively simple and can be carried out using standard laboratory equipment.
特性
CAS番号 |
130407-96-4 |
|---|---|
製品名 |
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)benzonitrile |
分子式 |
C15H10N4 |
分子量 |
246.27 g/mol |
IUPAC名 |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H10N4/c16-10-12-8-4-5-9-13(12)15-17-14(18-19-15)11-6-2-1-3-7-11/h1-9H,(H,17,18,19) |
InChIキー |
YDARDMROXJLKCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3C#N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3C#N |
同義語 |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)benzonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



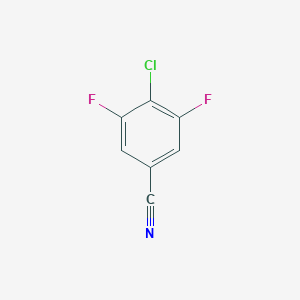
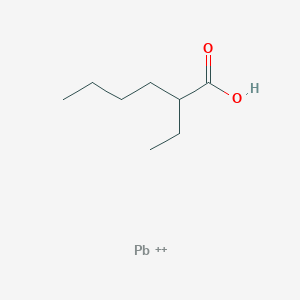
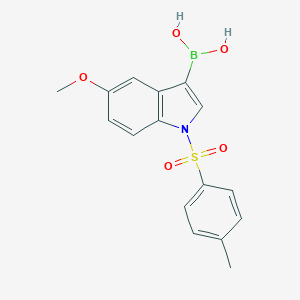
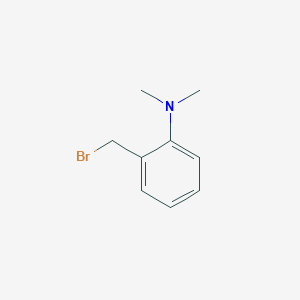
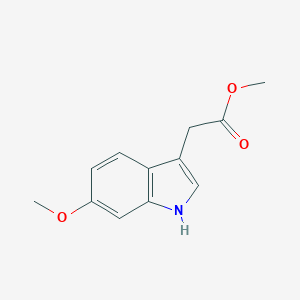
![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)
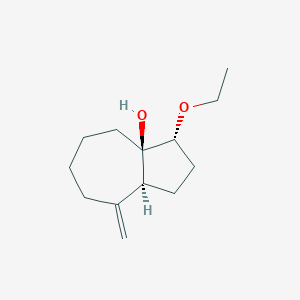
![8-Methoxyimidazo[1,2-a]pyridine](/img/structure/B168984.png)
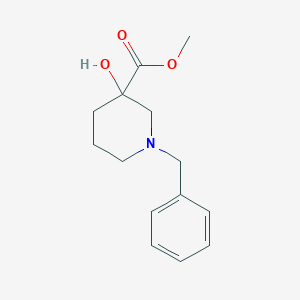
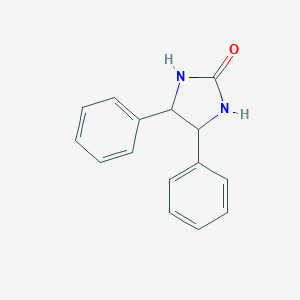
![(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine](/img/structure/B168989.png)
